REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:9]1[C:10]([OH:11])=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=1
|
Name
|
|
Quantity
|
690.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)C(C)=O
|
Name
|
|
Quantity
|
6.05 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
701.28 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
While stirring under ice-
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated to about 3 L
|
Type
|
ADDITION
|
Details
|
n-Heptane (5 L) and water (5 L) were added
|
Type
|
EXTRACTION
|
Details
|
for extraction and liquid separation
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with n-heptane (2 L)
|
Type
|
CUSTOM
|
Details
|
separated into layers
|
Type
|
ADDITION
|
Details
|
The organic layer was mixed with the previously obtained organic layer
|
Type
|
WASH
|
Details
|
washed with aqueous solution of 5% sodium thiosulfate (1 L) and water (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (35° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 977 g | |
YIELD: PERCENTYIELD | 99.1% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |